molecular formula C11H11N2NaO3 B1397241 1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt CAS No. 1228070-85-6

1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt

Cat. No. B1397241
CAS RN: 1228070-85-6
M. Wt: 242.21 g/mol
InChI Key: DFMYOBUWTXDIIH-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a benzoimidazole derivative. Benzoimidazoles are a class of organic compounds containing an imidazole ring fused to a benzene ring . They are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .


Molecular Structure Analysis

Benzoimidazoles are heterocyclic aromatic organic compounds. This means they contain a ring structure that includes atoms of at least two different elements, in this case, carbon and nitrogen .


Chemical Reactions Analysis

Benzoimidazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, form complexes with metal ions, and participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoimidazole derivative would depend on its exact structure. In general, these compounds are stable and have low reactivity .

Scientific Research Applications

Biological Research Buffer

HEPES [N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid)] is a general-purpose buffer for biological research . It is used in various biological research applications due to its buffering capacity.

Tissue Culture

This compound is used in tissue culture, a method in which fragments of tissue from an animal or plant are transferred to an artificial environment in which they can continue to survive and function .

Phosphorylation and Photophosphorylation

It is used in the processes of phosphorylation and photophosphorylation, which are key for energy transfer in cells .

Fixative in Transmission Electron Microscopy

This compound is used as a fixative in transmission electron microscopy . Fixatives are used to preserve tissues from degradation, and to maintain the structure of the cell and of sub-cellular components such as cell organelles (e.g., nucleus, endoplasmic reticulum, mitochondria).

Protein Synthesis

It is used in protein synthesis . Protein synthesis is the process in which cells make proteins.

Preventing Binding to Non-receptor Materials

This compound is used to prevent binding to non-receptor materials . This is particularly important in drug delivery, where it is crucial to ensure that the drug is delivered to the correct location in the body.

Hydrogel Materials for Biomedical Applications

Alginate-based hydrogels and scaffolds for biomedical applications often use this compound . These hydrogels can be used for tissue engineering, drug delivery systems, and many other applications.

Drug Delivery Systems

This compound is used in drug delivery systems . Drug delivery systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents.

Mechanism of Action

The mechanism of action of a benzoimidazole compound would depend on its specific structure and the context in which it is used. For example, some benzoimidazole derivatives are used as proton pump inhibitors in medicine .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific benzoimidazole derivative would depend on its exact structure. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future directions of research into benzoimidazole derivatives are likely to be influenced by their potential applications. For example, new derivatives could be synthesized for use in pharmaceuticals, materials science, and other fields .

properties

IUPAC Name

sodium;1-(2-hydroxyethyl)-6-methylbenzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.Na/c1-7-2-3-8-9(6-7)13(4-5-14)10(12-8)11(15)16;/h2-3,6,14H,4-5H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMYOBUWTXDIIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2CCO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt
Reactant of Route 2
1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt
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1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt
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1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt
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1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt
Reactant of Route 6
1-(2-Hydroxy-ethyl)-6-methyl-1H-benzoimidazole-2-carboxylic acid sodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.